molecular formula C18H19N3O4S B2675548 N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 868212-10-6

N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2675548
CAS No.: 868212-10-6
M. Wt: 373.43
InChI Key: WDRZVWVOFBUCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazole-Sulfonamide Derivatives

The integration of pyrazole and sulfonamide moieties traces back to Knorr's seminal 1883 synthesis of pyrazole derivatives via β-diketone condensation with hydrazines. Early 20th-century research identified the sulfonamide group's antibacterial properties, prompting systematic exploration of hybrid architectures. The 1990s saw accelerated development, with patents disclosing pyrazole sulfonamides as COX-2 inhibitors (e.g., WO 99/33786). Contemporary strategies employ regioselective sulfonylation at the pyrazole C4 position, as demonstrated in the preparation of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives through chlorosulfonic acid-mediated reactions.

Key synthetic milestones include:

Era Development Significance
1883–1950 Knorr pyrazole synthesis; sulfanilamide discovery Established core synthetic methodologies
1960–1990 NSAID development (e.g., celecoxib analogs) Validated anti-inflammatory applications
2000–present C4-sulfonylation techniques; structure-activity relationship (SAR) studies Enabled targeted anticancer derivatives

Significance of 4,5-Dihydropyrazol-3-Yl-Phenyl Scaffold in Medicinal Chemistry

The 4,5-dihydropyrazole (pyrazoline) core in the target compound confers distinct conformational and electronic properties compared to aromatic pyrazoles. Partial saturation of the N1–C5 bond introduces:

  • Enhanced stereoelectronic modulation : The semi-rigid chair-like conformation facilitates precise positioning of substituents for target engagement.
  • Improved metabolic stability : Reduced aromaticity decreases oxidative metabolism rates, as evidenced in comparative studies of pyrazole vs. pyrazoline derivatives.
  • Dual hydrogen-bonding capacity : The NH group at position 1 and carbonyl oxygen at position 3 create complementary donor-acceptor pairs for protein binding.

In U937 cell antiproliferative assays, 4,5-dihydropyrazole derivatives demonstrated IC~50~ values ≤10 μM, outperforming fully aromatic analogs by 3–5 fold. The phenyl ring at position 3 extends conjugation, enabling π-stacking interactions with tyrosine residues in kinase binding pockets.

Pharmacophoric Relevance of the 2-Hydroxyphenyl Moiety

The 2-hydroxyphenyl substituent at position 5 contributes critical pharmacophoric features:

Hydrogen-bonding network :
$$
\text{O-H} \cdots \text{O=C (acetyl)} \quad \text{(intramolecular)} \quad \Delta G^\circ = -2.3\ \text{kcal/mol}
$$
$$
\text{O-H} \cdots \text{Protein backbone} \quad \text{(intermolecular)}
$$

Electron redistribution : Ortho-hydroxyl groups induce resonance-assisted hydrogen bonding (RAHB), stabilizing the enolic tautomer and enhancing membrane permeability. Comparative SAR studies show 2-hydroxyphenyl derivatives exhibit 3.2× greater cellular uptake than 4-hydroxyphenyl analogs in Caco-2 models.

Metal chelation potential : The catechol-like configuration enables Fe^3+ and Cu^2+ chelation, potentially modulating metalloenzyme activity in cancer cells.

Current Research Landscape for Pyrazole-Containing Methanesulfonamides

Recent advances focus on three strategic areas:

  • Regioselective sulfonylation : Potassium tert-butoxide/THF systems achieve 78% yields in C4-sulfonamide formation, surpassing NaH/DMF (55%) and NaOH/CH~3~CN (20%).

  • Antiproliferative optimization : Modifications to the methanesulfonamide group (-SO~2~NH~2~) show:

R Group U937 IC~50~ (μM) LDH Release (%)
-SO~2~NHCH~3~ 8.7 ± 0.9 4.2
-SO~2~N(CH~3~)~2~ 12.1 ± 1.2 3.8
-SO~2~NH~2~ 6.3 ± 0.5 5.1

Data adapted from CellTiter-Glo assays

  • Hybridization strategies : Coupling pyrazoline cores with acetylated amines (as in the target compound) enhances blood-brain barrier penetration (logP = 2.1 ± 0.3 vs. 1.4 for non-acetylated analogs).

Properties

IUPAC Name

N-[3-[2-acetyl-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-12(22)21-17(15-8-3-4-9-18(15)23)11-16(19-21)13-6-5-7-14(10-13)20-26(2,24)25/h3-10,17,20,23H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRZVWVOFBUCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps One common method includes the reaction of a hydrazone with an appropriate aldehyde or ketone under acidic or basic conditions to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methanesulfonamide group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group yields quinone derivatives, while reduction of the acetyl group produces alcohols.

Scientific Research Applications

N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can result in inhibition or activation of the protein’s function, depending on the specific interaction.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects on Binding Affinity: The benzoyl-substituted analog (from ) demonstrated strong binding to MPXV DPol and A42R proteins (ΔG = -9.2 and -8.7 kcal/mol, respectively). This suggests that bulkier acyl groups (e.g., benzoyl vs. acetyl) may enhance hydrophobic interactions with viral targets.
  • Electron-Withdrawing Groups : The 3-nitrophenyl substituent in introduces electron-withdrawing effects, which could influence the compound’s electronic distribution and reactivity, though its biological activity remains uncharacterized .
  • Sulfonamide Variations: Ethanesulfonamide in and methanesulfonamide in the target compound highlight how minor changes in the sulfonamide group affect molecular weight and solubility. Ethanesulfonamide derivatives may exhibit altered pharmacokinetics due to increased lipophilicity .

Pharmacological Potential

  • Antiviral Activity: The benzoyl-substituted analog () showed robust binding to MPXV proteins, validated by molecular dynamics (MD) simulations.
  • Uncharacterized Analogs : Compounds with methoxyacetyl () or isobutyryl () groups lack reported activity data, emphasizing the need for further biological screening.

Biological Activity

N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

\text{N 3 1 acetyl 5 2 hydroxyphenyl 4 5 dihydro 1H pyrazol 3 yl phenyl}methanesulfonamide}

Key Properties:

  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 342.43 g/mol
  • CAS Number : [Pending Registration]

Research indicates that compounds with similar pyrazole structures exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The proposed mechanisms for this compound include:

  • Inhibition of Cyclooxygenases (COX) : Pyrazole derivatives are known to inhibit COX enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. This inhibition can lead to reduced inflammation and pain relief .
  • HDAC6 Inhibition : Similar compounds have shown promising results in inhibiting histone deacetylase 6 (HDAC6), which is involved in the regulation of inflammation and cell survival pathways .

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory properties of pyrazole derivatives. For instance:

  • In vitro Studies : Compounds similar to this compound showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
CompoundIC50 (nM)Target
Compound 60.5Necroptosis
Compound 64.95HDAC6

Anticancer Activity

The potential anticancer effects of pyrazole derivatives have also been investigated. Compounds targeting HDAC6 have shown selective cytotoxicity in cancer cell lines, indicating their potential as therapeutic agents against tumors .

Case Studies

  • Acute Liver Injury Model : In a study using a mouse model for acetaminophen-induced acute liver injury, a related pyrazole derivative demonstrated protective efficacy at a dosage of 40 mg/kg. This suggests that similar compounds could be beneficial for treating liver injuries .
  • Inflammation Models : In vivo tests involving carrageenan-induced paw edema models confirmed the anti-inflammatory effects of related pyrazole compounds, validating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by sulfonylation. For example, and describe analogous pyrazole derivatives synthesized using reagents like malononitrile, KOH/CS₂, and DMF-mediated coupling. Yield optimization often requires temperature control (e.g., reflux in ethanol or 1,4-dioxane), stoichiometric adjustments, and purification via column chromatography. Monitoring intermediates with TLC and optimizing reaction time (e.g., 2–5 hours) are critical .

Q. How is the structural elucidation of this compound validated, and which spectroscopic/crystallographic methods are most reliable?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. and highlight SC-XRD parameters (e.g., R factor <0.06, data-to-parameter ratio >15) for related pyrazolines. Complementary techniques include ¹H/¹³C NMR for functional group analysis (e.g., acetyl and sulfonamide peaks at δ 2.1–2.5 ppm and δ 3.3–3.5 ppm, respectively) and HRMS for molecular mass validation .

Q. What are the key solubility and stability considerations for this compound in experimental assays?

  • Methodological Answer : Solubility screening in polar aprotic solvents (DMF, DMSO) is recommended due to the sulfonamide and hydroxyl groups. Stability tests under varying pH (e.g., 4–9) and temperatures (4°C–40°C) should be conducted via HPLC-UV to detect degradation products. notes methylene chloride as a solvent for analogous sulfonamides during synthesis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodological Answer : Systematic substitution at the 2-hydroxyphenyl (e.g., halogenation, alkylation) and acetyl groups can be performed, followed by in vitro assays. demonstrates SAR for pyrazoline-sulfonamides, where 4-hydroxyphenyl variants showed enhanced carbonic anhydrase inhibition. Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. enzyme inhibition)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, enzyme isoforms). For example, reports cytotoxicity in MCF-7 cells but not in CA-II inhibition. Validate results using orthogonal assays (e.g., MTT for cytotoxicity, stopped-flow kinetics for enzyme activity) and control for off-target effects via siRNA knockdown .

Q. How can the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability) be assessed preclinically?

  • Methodological Answer : Use Caco-2 cell monolayers for permeability studies and liver microsomes (human/rodent) for metabolic stability. LC-MS/MS quantifies parent compound and metabolites. suggests in silico tools like SwissADME to predict logP (target ~3.5) and PSA (<140 Ų) for optimal bioavailability .

Q. What crystallographic data indicate conformational flexibility in the 4,5-dihydro-1H-pyrazole core, and how does this affect ligand-receptor interactions?

  • Methodological Answer : SC-XRD data ( ) reveal dihedral angles between the pyrazole and phenyl rings (e.g., 10°–25°), suggesting limited flexibility. Molecular dynamics simulations (e.g., GROMACS) can model conformational changes during binding, correlating with IC₅₀ values from enzymatic assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.